molecular formula C7H6N2 B154492 2-Cyano-4-methylpyridine CAS No. 1620-76-4

2-Cyano-4-methylpyridine

Cat. No.: B154492
CAS No.: 1620-76-4
M. Wt: 118.14 g/mol
InChI Key: LQAWSWUFSHYCHP-UHFFFAOYSA-N
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Description

2-Cyano-4-methylpyridine is an organic compound with the molecular formula C7H6N2. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) at the second position and a methyl group (-CH3) at the fourth position on the pyridine ring. This compound is known for its applications in various chemical processes and is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyano-4-methylpyridine can be synthesized through several methods. One common method involves the reaction of 4-picoline-N-oxide with dimethyl sulfate. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the careful control of temperature, pressure, and the concentration of reactants to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Cyano-4-methylpyridine is primarily utilized in the synthesis of various APIs. It serves as a crucial intermediate in the development of drugs targeting inflammatory diseases and cancers. For instance, derivatives of this compound have been explored for their potential as selective inhibitors in therapeutic pathways related to tyrosine kinases, which are essential in cell signaling and proliferation .

Case Study: GLPG3667
A notable application includes its role in the development of GLPG3667, a selective TYK2 inhibitor currently undergoing clinical trials for conditions like psoriasis and systemic lupus erythematosus. The compound's structure allows for modifications that enhance selectivity and efficacy against specific targets within the JAK/STAT signaling pathway .

Agricultural Chemicals

Development of Pesticides and Herbicides
In agricultural chemistry, this compound contributes to the formulation of various pesticides and herbicides. Its effectiveness as an agrochemical is linked to its ability to interact with biological systems of pests while being less harmful to crops .

Organic Synthesis

Building Block for Complex Molecules
As a versatile building block in organic synthesis, this compound enables chemists to construct complex molecular architectures efficiently. It is often involved in reactions that lead to the formation of other functionalized pyridine derivatives, which are critical in medicinal chemistry and materials science .

Material Science

Novel Materials Development
Research has shown that this compound can be employed in the creation of novel materials, including polymers and coatings with enhanced properties. For instance, it has been investigated for its role in synthesizing organic nonlinear optical (NLO) single crystals through slow solvent evaporation methods, demonstrating potential applications in photonic devices .

Catalysis Research

Catalyst Development
The compound is also significant in catalysis research, where it aids in developing more effective catalysts for various chemical reactions. Studies have indicated that its derivatives can enhance reaction efficiencies by serving as ligands or catalytic intermediates .

Mechanism of Action

The mechanism of action of 2-Cyano-4-methylpyridine involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. This can lead to various chemical transformations and interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

  • 2-Cyano-5-methylpyridine
  • 4-Methyl-2-pyridinecarbonitrile
  • 4-Methyl-2-cyanopyridine
  • 2-Cyano-4-picoline

Comparison: 2-Cyano-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications based on the position of the cyano and methyl groups on the pyridine ring .

Biological Activity

2-Cyano-4-methylpyridine (C7H6N2) is a pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound features a cyano group at the second position and a methyl group at the fourth position on the pyridine ring. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, making it a compound of interest in both chemical and biological research.

The biological activity of this compound is primarily linked to its interactions with various biomolecules. It is known to participate in the Suzuki–Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds in organic synthesis. This reaction's mild conditions and functional group tolerance make it a valuable tool in drug development.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Studies have shown that pyridine derivatives, including this compound, can act as anticancer agents. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells .
  • Enzyme Inhibition : Pyridine derivatives are known to act on several therapeutic targets, including carbonic anhydrase and kinases associated with cancer progression. This suggests that this compound may also inhibit specific enzymes involved in tumor growth .

Case Studies

1. Cytotoxicity Assessment

In a study assessing the cytotoxicity of various pyridine derivatives, including those related to this compound, significant activity was observed against cancer cell lines. The results indicated that certain synthesized compounds displayed moderate to strong cytotoxic effects, highlighting their potential as anticancer agents .

Table 1: Cytotoxic Activity of Pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Activity Level
Compound AHepG215Moderate
Compound BMCF-710Strong
This compoundCaco2Not specifiedPotential candidate

2. Synthesis and Biological Evaluation

A recent study synthesized new pyridine derivatives using this compound as a starting material. These derivatives were tested for their biological activities, revealing promising results in inhibiting cancer cell proliferation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Ammoxidation of 2,4-lutidine : This method yields equal amounts of this compound and its isomer, demonstrating the versatility of the reaction conditions used.
  • Reactions with Dimethyl Sulfate : Another common synthetic route involves reacting 4-picoline-N-oxide with dimethyl sulfate under basic conditions, producing high yields of the desired compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyano-4-methylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or cyanation reactions. For example, substituting a halogen atom at the 2-position of 4-methylpyridine with a cyanide group (e.g., using CuCN or NaCN under reflux conditions) is a common approach. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Pd catalysts for cross-coupling) critically affect yield. Comparative studies suggest that Pd-catalyzed cyanation achieves higher regioselectivity (~75% yield) compared to traditional methods (~50%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : The methyl group at the 4-position appears as a singlet (~δ 2.4 ppm). The pyridine ring protons show splitting patterns consistent with substitution (e.g., H-3 and H-5 as doublets near δ 8.0–8.5 ppm).
  • 13C NMR : The cyano carbon resonates at ~δ 115–120 ppm, distinct from carbonyl or aromatic carbons.
  • IR : A sharp peak at ~2230 cm⁻¹ confirms the C≡N stretch.
  • MS : The molecular ion peak (m/z = 118) and fragmentation patterns (e.g., loss of CN•) validate the structure .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : Due to the toxicity of cyanide-containing compounds, use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact. In case of exposure, follow protocols for cyanide poisoning: rinse eyes/skin with water for 15 minutes and seek immediate medical attention. Store in airtight containers away from acids to prevent HCN generation .

Advanced Research Questions

Q. How do electronic effects of the cyano and methyl groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing cyano group at the 2-position deactivates the pyridine ring, reducing nucleophilic substitution rates at adjacent positions. Conversely, the methyl group at the 4-position exerts a weak electron-donating effect, stabilizing intermediates in Suzuki-Miyaura couplings. Density Functional Theory (DFT) studies can model charge distribution to predict regioselectivity in reactions like halogenation or nitration .

Q. What strategies resolve contradictions in reported yields for palladium-catalyzed functionalization of this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 60–85% in Pd-catalyzed couplings) may arise from ligand choice (e.g., XPhos vs. SPhos), base (K2CO3 vs. Cs2CO3), or trace moisture. Systematic optimization via Design of Experiments (DoE) can identify critical factors. For instance, anhydrous conditions and ligand-to-Pd ratios >2:1 improve reproducibility .

Q. How can computational chemistry predict the tautomeric behavior of this compound derivatives in aqueous media?

  • Methodological Answer : Molecular dynamics simulations using software like Gaussian or ORCA can model tautomeric equilibria. Solvent models (e.g., PCM for water) reveal that the cyano group stabilizes the keto tautomer, while the methyl group minimizes steric strain in the enol form. Experimental validation via UV-Vis spectroscopy (λmax shifts) confirms computational predictions .

Q. What are the challenges in scaling up this compound synthesis from milligram to gram quantities?

  • Methodological Answer : Scaling introduces issues like exothermicity control (use jacketed reactors), byproduct accumulation (e.g., dimerization via cyano group coupling), and purification (chromatography vs. recrystallization). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progression and optimize quenching points .

Q. Data Contradiction and Validation

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

  • Methodological Answer : Stability varies with acid strength. In dilute HCl (pH > 2), the compound remains intact, but concentrated H2SO4 promotes hydrolysis of the cyano group to a carboxylic acid. Controlled experiments with <i>in situ</i> pH monitoring and LC-MS tracking of degradation products can resolve these contradictions .

Q. How can researchers validate the purity of this compound when commercial sources lack reliable certificates?

  • Methodological Answer : Combine orthogonal methods:

  • HPLC : Use a C18 column with UV detection at 254 nm; purity >98% requires a single peak.
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (C: 71.18%, H: 5.08%, N: 23.73%).
  • Melting Point : Sharp melting near 92–94°C indicates minimal impurities .

Q. Experimental Design

Q. How to design a reaction optimization study for this compound-derived ligands in catalysis?

  • Methodological Answer : Use a Taguchi array to test variables: ligand concentration (0.5–2.0 mol%), solvent (THF, toluene), and temperature (25–80°C). Measure catalytic efficiency via turnover frequency (TOF) in model reactions (e.g., Heck coupling). ANOVA identifies statistically significant factors .

Properties

IUPAC Name

4-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAWSWUFSHYCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620-76-4, 20970-75-6
Record name 4-Methyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpyridine-2-carbonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyano-4-methylpyridine
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Synthesis routes and methods I

Procedure details

To a suspension of 4-picoline N-oxide (13.64 g, 0.124 mole) in 82 ml of THF, under an inert atmosphere, was added trimethylsilyl cyanide (20.1 ml, 0.15 mole) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (4.4 ml, 0.028 mole). After stirring at 25 ° C. for 12 hours, the reaction mixture was heated to reflux. After 4.5 hours, the solvent was removed under reduced pressure and the crude sample was eluted with methylene chloride through a pad of Florisil®. The solvent was removed under reduced pressure to provide (8.7 g, 60%) of 2-cyano-4-methyl pyridine, a white crystalline solid: mp 88°-89 ° C. Anal. Calc'd. for C7H6N2 : C, 71.17; H, 5.12; N, 23.71. Found: C, 70.71; H, 5.16; N, 23.44.
Quantity
13.64 g
Type
reactant
Reaction Step One
Name
Quantity
82 mL
Type
solvent
Reaction Step One
Quantity
20.1 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Methylpyridine N-oxide (2.0 g, 18.3 mmol) was dissolved in nitroethane (25 ml), and trimethylsilyl cyanide (2.0 g, 20.2 mmol) and N,N-dimethylcarbamoyl chloride (1.7 ml, 18.5 mmol) were added thereto. The reaction mixture was stirred at room temperature for 5 days, concentrated under reduced pressure, combined with saturated aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried. The solvent was evaporated under reduced pressure. The obtained crystals were collected by filtration, washed with diisopropyl ether and dried to give the titled compound (0.91 g, 42%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
42%

Synthesis routes and methods III

Procedure details

Triethylamine (13.4 mL, 91.9 mmol) and trimethylsilyl cyanide (25 mL, 187.5 mmol) were added sequentially to a solution comprising 4-methylpyridine N-oxide (5 g, 45.8 mmol) and acetonitrile (20 mL). The mixture was heated at reflux for 24 hours, cooled and diluted with methylene chloride (150 mL). Saturated sodium bicarbonate solution (100 mL) was added slowly to the mixture and then the aqueous layer was separated and extracted with methylene chloride (100 mL). The combined organic layers were washed with water (2×150 mL), dried (MgSO4) and concentrated under reduced pressure. The residue was crystallized from ethyl acetate/hexanes to provide 4-methylpyridine-2-carbonitrile (3.5 g, 29.6 mmol) as a dark solid, 1H-NMR (300 Mhz, DMSO-d6): 2.4 (s, 3H), 7.6 (d, 1H, J=5 Hz), 7.8 (s, 1H), 8.6 (d, 1H, J=5 Hz), MS (ESI), Calculated for C7H6N2 : 228.24, Found (MH+): 119.
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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